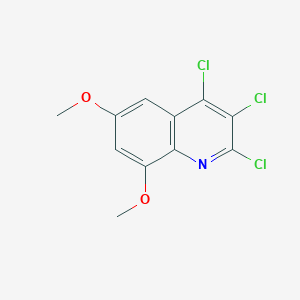

2,3,4-Trichloro-6,8-dimethoxyquinoline

Description

Significance of Quinoline (B57606) Derivatives in Contemporary Organic Synthesis and Material Science

Quinoline, a bicyclic aromatic heterocycle, and its derivatives are of paramount importance in modern organic chemistry and material science. nih.gov The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. nih.gov The versatility of the quinoline ring system allows for extensive functionalization, enabling chemists to fine-tune the electronic and steric properties of the molecule to achieve desired therapeutic effects.

In the realm of material science, quinoline derivatives have garnered significant interest for their applications in the development of novel materials. Their inherent photophysical properties make them suitable for use in organic light-emitting diodes (OLEDs), fluorescent sensors, and dyes. The ability of the quinoline nucleus to engage in π-π stacking and other non-covalent interactions also makes it a valuable building block for the construction of supramolecular assemblies and functional polymers. The continuous development of new synthetic methodologies for quinoline derivatives is a testament to their enduring importance in both academic and industrial research. mdpi.com

Contextual Overview of Halogenated and Alkoxylated Quinoline Systems in Academic Research

The introduction of halogen atoms and alkoxy groups onto the quinoline framework significantly modulates its chemical reactivity and biological activity. Halogenated quinolines, for instance, are a well-established class of compounds with diverse applications. The position and number of halogen substituents can profoundly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Research into halogenated quinolines has led to the discovery of potent therapeutic agents and has provided valuable insights into structure-activity relationships. rsc.org Methodologies for the regioselective halogenation of the quinoline ring are a subject of ongoing research, with both metal-catalyzed and metal-free approaches being explored to achieve high efficiency and selectivity. researchgate.net

Alkoxylated quinolines, particularly those bearing methoxy (B1213986) groups, are also of significant academic interest. The methoxy group, being a strong electron-donating group, can alter the electron density of the quinoline ring system, thereby influencing its reactivity in various chemical transformations. Furthermore, methoxy-substituted quinolines are prevalent in many natural products and biologically active molecules. The synthesis of dimethoxy- and polymethoxy-substituted quinolines is a key step in the total synthesis of many complex natural products. The interplay between halogen and alkoxy substituents on the quinoline core, as in the case of 2,3,4-Trichloro-6,8-dimethoxyquinoline, is expected to result in a molecule with a unique chemical profile, warranting further investigation into its synthesis and properties.

Interactive Data Tables

Below are interactive tables summarizing key information about related quinoline derivatives.

Table 1: Examples of Halogenated Quinoline Derivatives and Their Applications

| Compound Name | Structure | Key Research Findings/Applications |

|---|---|---|

| 4-Chloro-6,7-dimethoxyquinoline (B44214) | An important intermediate in the synthesis of anticancer drugs like cabozantinib (B823) and tivozanib. google.com | |

| 8-Bromo-6-methoxyquinoline | Used as a precursor in Suzuki cross-coupling reactions to synthesize more complex derivatives for potential biological applications. nih.gov |

Table 2: Examples of Alkoxylated Quinoline Derivatives and Their Applications

| Compound Name | Structure | Key Research Findings/Applications |

|---|---|---|

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Investigated for anticonvulsant activities. researchgate.net | |

| 8-Hydroxy-2-methylquinoline | A precursor for synthesizing various derivatives with antitumor effects. nih.gov |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Quinoline |

| 4-Chloro-6,7-dimethoxyquinoline |

| Cabozantinib |

| Tivozanib |

| 8-Bromo-6-methoxyquinoline |

| 5-Bromo-8-aminoquinoline |

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline |

| 8-Hydroxy-2-methylquinoline |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8Cl3NO2 |

|---|---|

Molecular Weight |

292.5 g/mol |

IUPAC Name |

2,3,4-trichloro-6,8-dimethoxyquinoline |

InChI |

InChI=1S/C11H8Cl3NO2/c1-16-5-3-6-8(12)9(13)11(14)15-10(6)7(4-5)17-2/h3-4H,1-2H3 |

InChI Key |

GWNVIRWPBIMOFY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)N=C(C(=C2Cl)Cl)Cl |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Profiles of 2,3,4 Trichloro 6,8 Dimethoxyquinoline and Structural Analogs

Nucleophilic Substitution Reactions on Halogenated Quinoline (B57606) Cores

The presence of multiple halogen atoms on the quinoline ring system of 2,3,4-Trichloro-6,8-dimethoxyquinoline presents several possibilities for nucleophilic attack. The regioselectivity of these reactions is a critical aspect of their synthetic utility.

Regioselectivity in Halogen Displacement Reactions

While specific studies on this compound are not extensively documented, the regioselectivity of nucleophilic substitution can be inferred from studies on related polychlorinated quinoline and quinazoline (B50416) systems. In compounds containing chlorine atoms at the 2-, 3-, and 4-positions of the quinoline core, the C2 and C4 positions are generally more activated towards nucleophilic attack than the C3 position. This is due to the electronic influence of the ring nitrogen, which activates the alpha (C2) and gamma (C4) positions.

In a study on 2,4,10-trichloropyrimido[5,4-b]quinoline, it was observed that with strong nucleophiles such as methoxide (B1231860) and hydrosulfide, the halogen atoms on the pyrimidine (B1678525) ring (analogous to the 2- and 4-positions of a quinoline) were readily displaced. documentsdelivered.com With amine nucleophiles, a stepwise substitution was observed, again favoring the pyrimidine ring halogens. documentsdelivered.com This suggests a higher reactivity of the chloro groups at positions 2 and 4.

Further insights can be drawn from comparative studies of 2-chloro- and 4-chloroquinolines. It is known that 4-chloroquinolines exhibit a greater tendency for acid catalysis and autocatalysis in reactions with amines, while 2-chloroquinolines show higher reactivity towards methoxide ions. researchgate.net This differential reactivity can be exploited for selective functionalization.

Table 1: Predicted Regioselectivity of Nucleophilic Substitution on this compound

| Position | Predicted Reactivity | Rationale |

| C4 | Highest | Activated by the ring nitrogen (gamma-position). |

| C2 | Intermediate | Activated by the ring nitrogen (alpha-position). |

| C3 | Lowest | Less activated compared to C2 and C4. |

Studies on Hydrolytic Stability and Degradation Pathways

The stability of halogenated quinolines in various solvent systems is a crucial factor in their synthesis, purification, and storage. Dipolar aprotic solvents, while often used for nucleophilic substitution reactions, can also participate in or accelerate degradation pathways.

Studies on 4-halo-8-quinolinols have demonstrated that dipolar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) can accelerate the hydrolysis of the halogen at the 4-position. While 4-chloro-8-quinolinol is stable in boiling sulfuric acid, it undergoes hydrolysis upon aging in DMSO. This is attributed to the ability of these solvents to act as catalysts in the hydrolytic process.

A proposed mechanism for the hydrolysis of 4-halo-8-quinolinols in DMSO involves the solvent molecule itself. It is suggested that the oxygen atom of DMSO attacks the C4 position of the quinoline, leading to the formation of an intermediate. This intermediate then reacts with water, which is often present in small amounts in the solvent, to regenerate the solvent and produce the hydrolyzed product, 4-hydroxy-8-quinolinol. An analogous mechanism is proposed for DMF. This catalytic role of the solvent explains the observed accelerated hydrolysis in these media compared to protic solvents.

Table 2: Proposed Steps in Solvent-Accelerated Hydrolysis of a 4-Chloroquinoline Derivative in DMSO

| Step | Description |

| 1 | Nucleophilic attack by the oxygen of DMSO on the C4 position of the quinoline ring. |

| 2 | Formation of a covalent intermediate. |

| 3 | Reaction of the intermediate with water. |

| 4 | Regeneration of DMSO and formation of the 4-hydroxyquinoline (B1666331) product. |

Intramolecular Rearrangement Mechanisms in Quinoline Scaffolds

Investigation of Alpha-Ketol Rearrangements

The α-ketol rearrangement is a well-established acid-, base-, or heat-induced 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone or aldehyde. wikipedia.org This rearrangement proceeds through the transformation of an alkoxide into a carbonyl group with a concurrent shift of the bonding electrons of the migrating group. wikipedia.orgorganicreactions.org A key feature of this rearrangement is its reversibility, which favors the formation of the more stable α-hydroxy carbonyl isomer. wikipedia.orgorganicreactions.org

While there are no specific documented instances of α-ketol rearrangements involving this compound itself, it is conceivable that a derivative of this compound, upon introduction of an α-hydroxy ketone functionality, could undergo such a transformation. The general mechanism under basic conditions involves the deprotonation of the hydroxyl group to form an alkoxide, followed by the migration of an adjacent group.

The synthetic utility of the α-ketol rearrangement has been demonstrated in the synthesis of various complex molecules, including steroids, where it often proceeds with a high degree of stereocontrol. wikipedia.org The reaction conditions for α-ketol rearrangements often require careful optimization, as simple Brønsted acids and bases may not always be effective. wikipedia.org

Table 3: General Characteristics of the Alpha-Ketol Rearrangement

| Feature | Description | Reference |

| Reaction Type | 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone or aldehyde. | wikipedia.org |

| Driving Force | Formation of a more stable isomeric product. | wikipedia.orgorganicreactions.org |

| Conditions | Acidic, basic, or thermal. | wikipedia.org |

| Key Feature | Reversibility. | wikipedia.orgorganicreactions.org |

Oxidative and Reductive Transformation Pathways

Electrochemical Oxidation Characteristics of Quinoline Derivatives

Studies on the electrochemical oxidation of other aromatic ethers have shown that the reaction often leads to the formation of quinone-like structures. beilstein-journals.org For this compound, oxidation could potentially lead to the formation of a quinone in the benzene (B151609) ring, accompanied by possible hydroxylation and subsequent reactions. The presence of chloride ions in the electrolyte can also lead to the formation of chlorinated derivatives during the electrochemical process. mdpi.comelectrochemsci.org

The following table summarizes the expected influence of the substituents on the electrochemical oxidation of the quinoline core:

| Substituent | Position(s) | Electronic Effect | Expected Impact on Oxidation Potential |

| Trichloro | 2, 3, 4 | Electron-withdrawing | Increase |

| Dimethoxy | 6, 8 | Electron-donating | Decrease |

Radical-Mediated Reaction Pathways

Radical reactions offer alternative pathways for the transformation of heterocyclic compounds. While specific radical-mediated reactions of this compound are not detailed in the literature, general principles of radical chemistry of nitrogen heterocycles can be applied.

The polychlorinated nature of the molecule suggests that it could participate in radical chain reactions, particularly under photolytic or high-temperature conditions. ub.edu Radical chlorination of heterobenzylic C-H bonds is a known process, although this is not directly applicable to the fully aromatic quinoline core of the target molecule unless alkyl substituents are present. nih.govnih.gov

The degradation of quinoline through radical-mediated pathways has been investigated, particularly in the context of advanced oxidation processes. mdpi.com In these processes, highly reactive species such as hydroxyl radicals (•OH) can attack the quinoline ring, leading to a cascade of reactions including hydroxylation, ring-opening, and eventual mineralization. mdpi.com The presence of both electron-donating (dimethoxy) and electron-withdrawing (trichloro) substituents on the this compound ring would influence the regioselectivity of such radical attacks.

The stability of polychlorinated trityl radicals is well-documented, highlighting the stabilizing effect of chlorine atoms on radical centers. ub.edu This suggests that radical intermediates formed on the chlorinated pyridine (B92270) ring of this compound might exhibit some degree of stabilization.

Mechanisms of Reductive Dechlorination Processes

Reductive dechlorination is a significant pathway for the degradation of polychlorinated organic compounds. wikipedia.org This process involves the removal of chlorine atoms and their replacement with hydrogen atoms, and it can occur through chemical, biological, or electrochemical means. wikipedia.org

For polychlorinated aromatic compounds, including nitrogen heterocycles, reductive dechlorination is a plausible transformation pathway. The mechanisms can vary depending on the reducing agent and the reaction conditions.

Chemical Reductive Dechlorination : This can be achieved using various reducing agents. For instance, hydrodechlorination (HDC) utilizes hydrogen gas in the presence of a metal catalyst, such as palladium or platinum. wikipedia.org The reaction proceeds via the catalytic cycle involving the adsorption of the chlorinated compound and hydrogen on the catalyst surface.

Biological Reductive Dechlorination : Certain anaerobic microorganisms can use polychlorinated compounds as electron acceptors in a process known as organohalide respiration. epa.gov This process is often stepwise, with the removal of chlorine atoms occurring in a specific sequence. For polychlorinated biphenyls (PCBs), dechlorination is often observed to occur preferentially at the meta and para positions. epa.gov

Electrochemical Reductive Dechlorination : This method involves the direct or indirect transfer of electrons to the chlorinated molecule at an electrode surface. The reduction potentials for the removal of chlorine atoms are dependent on their position on the aromatic ring.

The following table outlines the key aspects of different reductive dechlorination mechanisms:

| Mechanism | Key Features | Typical Reagents/Conditions |

| Chemical (HDC) | Catalytic process, often requires H2 gas. wikipedia.org | Pd/C, PtO2, H2 |

| Biological | Mediated by anaerobic microorganisms. epa.gov | Anaerobic sediments, specific bacterial strains |

| Electrochemical | Electron transfer at an electrode surface. | Applied potential, suitable electrolyte |

Given the structure of this compound, it is expected to be susceptible to reductive dechlorination under appropriate conditions, leading to the formation of less chlorinated quinoline derivatives.

Elimination Reaction Pathways

Contextual Studies on Bimolecular Elimination (E2) in Halogenated Systems

The bimolecular elimination (E2) reaction is a fundamental process in organic chemistry for the formation of alkenes from substrates with a suitable leaving group and a proton on an adjacent carbon. libretexts.orgucalgary.camasterorganicchemistry.com This reaction is a single, concerted step where a base removes a proton, and the leaving group departs simultaneously, leading to the formation of a double bond. libretexts.orgucalgary.camasterorganicchemistry.com

The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base, hence the term "bimolecular". ucalgary.camasterorganicchemistry.com Several factors influence the E2 mechanism:

Base Strength : Strong bases are generally required to facilitate the removal of the proton in the concerted step. libretexts.orgucalgary.ca

Leaving Group : A good leaving group is necessary as its departure is part of the rate-determining step. libretexts.org

Stereochemistry : The E2 reaction has a strict stereochemical requirement for the proton and the leaving group to be in an anti-periplanar arrangement. youtube.com This alignment allows for the smooth transition of the bonding electrons to form the new pi bond. youtube.com

In the context of halogenated systems, E2 reactions are common for alkyl halides. For halogenated aromatic systems like this compound, a typical E2 reaction is not feasible as it would require the formation of a highly unstable triple bond within the aromatic ring (an aryne intermediate), which proceeds through an elimination-addition mechanism rather than a direct E2 pathway.

However, if the quinoline ring were to be partially reduced, for instance, to a dihydroquinoline, then the resulting halogenated aliphatic portion of the molecule could undergo E2 elimination. For example, if the 1,2-double bond were reduced, a chlorine at position 2 and a hydrogen at position 3 could be in a suitable arrangement for an E2 reaction upon treatment with a strong base, leading to the re-formation of the double bond and elimination of HCl.

The key requirements for an E2 reaction are summarized in the table below:

| Requirement | Description |

| Substrate | Must have a good leaving group and a proton on an adjacent carbon. |

| Base | A strong base is typically required. libretexts.orgucalgary.ca |

| Stereochemistry | The proton and leaving group must be anti-periplanar. youtube.com |

| Kinetics | Second-order kinetics; rate = k[substrate][base]. ucalgary.camasterorganicchemistry.com |

Influence of Substituents on Reaction Kinetics and Product Distribution

The rate and outcome of nucleophilic substitution reactions on the this compound ring are critically influenced by the electronic properties of the chloro and methoxy (B1213986) substituents. In general, for SNAr reactions to proceed, the aromatic ring must be rendered electron-deficient by the presence of electron-withdrawing groups. This facilitates the initial attack by a nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group, in this case, a chloride ion, restores the aromaticity of the ring.

The positions of the substituents are paramount in determining the regioselectivity of the reaction. Electron-withdrawing groups located ortho or para to the leaving group provide the most significant rate enhancement by effectively stabilizing the negative charge of the Meisenheimer intermediate through resonance.

Given the substitution pattern, nucleophilic attack would be most likely to occur at the 2- and 4-positions, as these are activated by the pyridine nitrogen. The relative reactivity of these positions and the specific product distribution would depend on the reaction conditions and the nature of the incoming nucleophile. For instance, studies on analogous systems like 2,4-dichloroquinazolines have shown a high degree of regioselectivity for substitution at the 4-position. nih.gov

Electronic Effects of Halogen and Alkoxy Groups on Reactivity

The reactivity of this compound is a balance of the competing electronic effects of its substituents.

Halogen Groups (Chloro-): The three chlorine atoms at the 2, 3, and 4-positions have a dual electronic influence:

Inductive Effect (-I): Being highly electronegative, chlorine atoms strongly withdraw electron density from the quinoline ring through the sigma bond network. This effect is dominant and makes the ring more electrophilic and thus more susceptible to nucleophilic attack. The cumulative inductive effect of three chlorine atoms significantly activates the ring for SNAr.

Resonance Effect (+R): The lone pairs on the chlorine atoms can be donated to the aromatic ring through resonance. However, for halogens, this resonance effect is weak and is significantly outweighed by the strong inductive withdrawal.

The primary role of the chlorine atoms in this context is to act as both activators for nucleophilic attack and as leaving groups. In nucleophilic aromatic substitution, the bond to the leaving group is broken in the rate-determining step or a subsequent fast step. The high electronegativity of chlorine also stabilizes the transition state leading to the Meisenheimer intermediate.

Alkoxy Groups (Methoxy-): The two methoxy groups at the 6- and 8-positions also exhibit a dual electronic character, but with opposing effects to the halogens in the context of nucleophilic substitution:

Resonance Effect (+R): The oxygen atom of the methoxy group has lone pairs that can be delocalized into the aromatic ring, increasing the electron density, particularly at the ortho and para positions. This effect is strong and makes the benzene portion of the quinoline ring less susceptible to nucleophilic attack.

Inductive Effect (-I): The electronegative oxygen atom also withdraws electron density inductively. However, for alkoxy groups, the resonance effect is generally stronger than the inductive effect.

The net reactivity of this compound in SNAr reactions will be a result of the strong activation by the three chloro groups and the pyridine nitrogen, moderated by the deactivating effect of the two methoxy groups.

While specific kinetic data for this compound is not available, the following table provides a qualitative summary of the expected electronic effects of the substituents on the rate of nucleophilic aromatic substitution.

| Substituent | Position(s) | Inductive Effect | Resonance Effect | Overall Effect on SNAr Rate |

| Chloro | 2, 3, 4 | -I (Strongly Withdrawing) | +R (Weakly Donating) | Activating |

| Methoxy | 6, 8 | -I (Withdrawing) | +R (Strongly Donating) | Deactivating |

Advanced Spectroscopic and Structural Characterization of 2,3,4 Trichloro 6,8 Dimethoxyquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. A combination of ¹H, ¹³C, and ¹⁵N NMR experiments provides a complete picture of the molecular skeleton and the electronic environment of each atom.

The ¹H NMR spectrum of 2,3,4-Trichloro-6,8-dimethoxyquinoline is expected to be relatively simple, reflecting the limited number of protons on the aromatic core. The spectrum would be characterized by sharp singlets for the methoxy (B1213986) groups and the remaining aromatic protons, whose chemical shifts are influenced by the electronic effects of the chloro and methoxy substituents.

The proton at the C5 position is anticipated to appear as a singlet, shifted downfield due to the anisotropic effect of the quinoline (B57606) ring system. The proton at the C7 position would also be a singlet. The two methoxy groups at C6 and C8 are expected to give rise to two distinct singlets, likely in the range of 3.9-4.1 ppm.

The ¹³C NMR spectrum provides a map of the carbon framework. Each of the 11 unique carbon atoms in the molecule is expected to produce a distinct resonance. The chemical shifts are highly dependent on their hybridization and the nature of their substituents. The carbons bearing chlorine atoms (C2, C3, C4) would be significantly shifted, as would the carbons attached to the electron-donating methoxy groups (C6, C8). Quaternary carbons, such as C4a and C8a, would also be readily identifiable.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data predicted based on analysis of substituted quinoline derivatives.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-5 | 7.0 - 7.3 | Singlet |

| H-7 | 6.8 - 7.1 | Singlet |

| OCH₃ (C6) | 3.9 - 4.1 | Singlet |

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data predicted based on analysis of substituted quinoline derivatives.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 148 - 152 |

| C3 | 125 - 130 |

| C4 | 135 - 140 |

| C4a | 140 - 145 |

| C5 | 110 - 115 |

| C6 | 155 - 160 |

| C7 | 95 - 100 |

| C8 | 150 - 155 |

| C8a | 145 - 150 |

| OCH₃ (C6) | 55 - 60 |

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display a series of characteristic absorption bands confirming its structure.

Key expected absorptions include:

C-H stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy groups would be observed just below 3000 cm⁻¹.

C=C and C=N stretching: Aromatic ring stretching vibrations for the quinoline core are expected in the 1600-1450 cm⁻¹ region.

C-O stretching: Strong, characteristic bands for the aryl-alkyl ether linkages of the methoxy groups would be prominent in the 1250-1000 cm⁻¹ region.

C-Cl stretching: Absorptions corresponding to the carbon-chlorine bonds are expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Interactive Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (CH₃) | 2980 - 2850 | Medium |

| Aromatic C=C/C=N Stretch | 1600 - 1450 | Medium-Strong |

| C-O-C Asymmetric Stretch | 1275 - 1200 | Strong |

| C-O-C Symmetric Stretch | 1075 - 1020 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₈Cl₃NO₂), the calculated monoisotopic mass is approximately 290.96 Da.

A key feature in the mass spectrum would be the distinctive isotopic pattern caused by the three chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The presence of three chlorine atoms will result in a cluster of peaks for the molecular ion (M⁺) and its fragments, with characteristic intensity ratios for M, M+2, M+4, and M+6 ions.

High-Resolution Mass Spectrometry (HRMS) would provide an exact mass measurement, allowing for the unambiguous determination of the elemental formula (C₁₁H₈Cl₃NO₂). The fragmentation pattern observed in MS/MS experiments would likely involve the sequential loss of methyl radicals (•CH₃), followed by carbon monoxide (CO), or the loss of chlorine atoms (•Cl).

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. brynmawr.eduesrf.fr An X-ray crystal structure of this compound would provide definitive proof of its constitution and stereochemistry. mdpi.com

This technique would yield precise data on:

Bond lengths and angles: Confirming the geometry of the quinoline core and its substituents.

Molecular planarity: Assessing the planarity of the fused aromatic ring system.

Conformation of substituents: Determining the orientation of the methoxy groups relative to the aromatic ring.

Intermolecular interactions: Revealing how the molecules pack in the crystal lattice, including potential π-π stacking, halogen bonding, or other non-covalent interactions that govern the solid-state architecture. brynmawr.edu

Although a specific crystal structure for this compound is not publicly available, analysis of related structures shows that substituted quinolines often engage in layered packing arrangements influenced by substituent-driven interactions. brynmawr.edu

Luminescence and Photophysical Properties of Related Quinoline Systems

The quinoline scaffold is a well-known fluorophore, and its photophysical properties can be finely tuned by substitution. scielo.brrsc.org The introduction of electron-donating groups, such as the two methoxy substituents at the C6 and C8 positions, is expected to influence the luminescence properties of the molecule. nih.gov

Generally, alkoxy groups on the quinoline ring lead to a bathochromic (red) shift in both the absorption and emission spectra due to the extension of π-conjugation through lone pair donation. dtic.mil This results in a smaller HOMO-LUMO energy gap. researchgate.net However, the presence of three chlorine atoms introduces a "heavy atom effect," which can significantly alter the photophysical pathways. The heavy chlorine atoms can promote intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁). This process can lead to a decrease in fluorescence quantum yield and may enable phosphorescence. Therefore, this compound may exhibit weak fluorescence but potentially measurable phosphorescence, a property that could be of interest in materials science applications. scielo.br Studies on various substituted quinolines have demonstrated their potential use in optoelectronic applications like OLEDs and solar cells. dtic.milresearchgate.net

Theoretical and Computational Investigations of 2,3,4 Trichloro 6,8 Dimethoxyquinoline

Molecular Modeling and Conformational Analysis

Molecular modeling is a crucial first step in understanding the three-dimensional structure and stability of 2,3,4-Trichloro-6,8-dimethoxyquinoline. Conformational analysis aims to identify the most stable spatial arrangements of atoms, known as conformers, and the energy barriers between them.

Detailed research findings from studies on related heterocyclic systems show that the process begins with generating an initial 3D structure of the molecule. This structure is then subjected to energy minimization using molecular mechanics (MM) force fields, such as MMFF or AMBER. mdpi.comscispace.com These force fields calculate the potential energy of the molecule based on bond lengths, bond angles, and torsional angles. To ensure a thorough exploration of the conformational space, various search methods, such as random walks or systematic grid scans of rotatable bonds (like those of the methoxy (B1213986) groups), are employed. scispace.com This process generates a potential energy surface, where the low-energy regions correspond to stable conformers. For this compound, the analysis would focus on the orientation of the two methoxy groups relative to the quinoline (B57606) ring. It is expected that the most stable conformers would exhibit orientations that minimize steric hindrance between the methoxy groups and the adjacent chlorine atom at position 4.

Table 1: Hypothetical Potential Energy Profile for Methoxy Group Rotation This interactive table illustrates a simplified potential energy scan for the rotation around the C6-O bond, showing how energy changes with the dihedral angle.

| Dihedral Angle (C5-C6-O-CH3) | Relative Energy (kcal/mol) | Conformation Stability |

|---|---|---|

| 0° | +5.2 | Eclipsed (Unstable) |

| 60° | +1.5 | Gauche |

| 120° | +4.8 | Eclipsed (Unstable) |

| 180° | 0.0 | Staggered (Most Stable) |

Density Functional Theory (DFT) Studies for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetics of molecules with high accuracy. For quinoline derivatives, DFT calculations are routinely performed to obtain optimized geometries, vibrational frequencies, and a host of electronic properties. researchgate.net

In a typical DFT study of this compound, the molecular geometry would be optimized using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). dergipark.org.tr This process finds the lowest energy structure on the potential energy surface. From this optimized structure, key electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. rsc.org Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov

Table 2: Representative DFT-Calculated Electronic Properties This interactive table shows typical electronic property values that would be calculated for a substituted quinoline like the title compound using the B3LYP/6-311++G(d,p) level of theory.

| Property | Calculated Value | Implication |

|---|---|---|

| Total Energy | -2150.75 Hartrees | Thermodynamic Stability |

| EHOMO | -6.85 eV | Electron-donating ability |

| ELUMO | -1.98 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.87 eV | High kinetic stability, low reactivity |

| Dipole Moment | 3.12 Debye | Moderate polarity |

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Related Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used extensively in drug discovery to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For quinoline derivatives, which exhibit a wide range of pharmacological activities including antimalarial, anticancer, and antibacterial properties, QSAR is a vital tool for designing new, more potent analogues. nih.govresearchgate.netnih.gov

QSAR models are built by calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's structure, such as its steric, electronic, and hydrophobic properties. nih.gov Statistical methods, ranging from multiple linear regression to machine learning algorithms, are then used to create an equation that relates these descriptors to the observed biological activity. nih.gov Common 3D-QSAR methods applied to quinolines include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which analyze the steric and electrostatic fields around the molecules. nih.govmdpi.com The resulting models can predict the activity of new, unsynthesized compounds and provide visual contour maps that guide structural modifications to enhance potency. nih.govmdpi.com

Table 3: Common Molecular Descriptors in Quinoline QSAR Studies This interactive table lists key descriptors used to build QSAR models for quinoline derivatives and their relevance to biological activity.

| Descriptor Type | Example Descriptor | Relevance |

|---|---|---|

| Electronic | Dipole Moment, Atomic Charges | Governs electrostatic and hydrogen bond interactions with biological targets. |

| Steric | Molecular Volume, Surface Area | Influences how the molecule fits into a receptor's binding pocket. |

| Hydrophobic | LogP (Partition Coefficient) | Determines membrane permeability and transport to the site of action. |

| Topological | Wiener Index, Connectivity Indices | Encodes information about molecular size, shape, and branching. |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and transition states. rsc.org For a molecule like this compound, a key area of interest would be the mechanism of nucleophilic aromatic substitution (SNAr) at the chlorinated positions (C2, C3, and C4).

By mapping the potential energy surface of a reaction, computational methods can determine the most likely pathway. This involves locating the structures of the reactants, products, any intermediates (like a Meisenheimer complex in SNAr reactions), and the transition states that connect them. researchgate.net The energy of the transition state relative to the reactants gives the activation energy, which is the primary determinant of the reaction rate. DFT calculations are commonly used to compute these energies. comporgchem.com For the title compound, studies could compare the activation barriers for nucleophilic attack at C2, C3, and C4 to predict the most reactive site. Such studies have shown that for chloroquinolines, the C4 position is often highly susceptible to nucleophilic attack, a reactivity pattern that can be rationalized and quantified through computational analysis. researchgate.net

Table 4: Hypothetical Activation Energies for SNAr Reaction This interactive table presents a hypothetical comparison of calculated activation energies for a nucleophile (e.g., methoxide) reacting at the different chlorinated positions of the quinoline ring.

| Reaction Site | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Reactivity |

|---|---|---|---|

| C2-Cl | TS_C2 | +22.5 | Low |

| C3-Cl | TS_C3 | +28.1 | Very Low |

| C4-Cl | TS_C4 | +19.8 | High |

Theoretical Predictions of Electronic Structure and Reactivity Trends

The electronic structure of a molecule, as calculated by methods like DFT, is fundamental to predicting its chemical reactivity. Global and local reactivity descriptors derived from the electronic structure provide a quantitative framework for understanding and predicting chemical behavior. rsc.orgnih.gov

Global reactivity descriptors are calculated from the HOMO and LUMO energies and provide a general measure of the molecule's stability and reactivity. For instance, chemical hardness (η) is a measure of resistance to charge transfer, while the electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. rsc.org A molecule with high hardness and low electrophilicity is generally less reactive.

Local reactivity is often analyzed using Fukui functions or the Molecular Electrostatic Potential (MEP) map. nih.govresearchgate.net The MEP map visually identifies electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). For this compound, the electron-withdrawing effects of the chlorine atoms and the quinoline nitrogen would create significant electron-deficient character at the carbon atoms of the pyridine (B92270) ring, particularly C2 and C4, marking them as primary sites for nucleophilic reactions. Conversely, the benzene (B151609) ring, enriched by the electron-donating methoxy groups, would be the preferred site for electrophilic attack.

Table 5: Key Theoretical Reactivity Descriptors and Their Implications This interactive table defines important global reactivity descriptors derived from DFT calculations and explains their significance for predicting the chemical behavior of this compound.

| Descriptor | Formula | Implication |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation of electron cloud. A high value indicates high stability. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the propensity of a species to accept electrons; a measure of its electrophilic character. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; a high value indicates high reactivity. |

Synthetic Applications and Building Block Utility of 2,3,4 Trichloro 6,8 Dimethoxyquinoline

Role as an Advanced Intermediate in the Synthesis of Complex Chemical Entities

The strategic placement of three chlorine atoms at the 2, 3, and 4-positions of the quinoline (B57606) ring makes 2,3,4-trichloro-6,8-dimethoxyquinoline a highly reactive and versatile intermediate. These chloro groups can be selectively substituted with various nucleophiles, allowing for the introduction of diverse functional groups and the construction of more intricate molecular architectures. This controlled reactivity is crucial in multi-step syntheses where precision and predictability are paramount.

The synthesis of various quinoline derivatives often involves the initial construction of a quinoline core, followed by functionalization. In this context, polychlorinated quinolines like this compound serve as a readily available platform for introducing a range of substituents. For instance, the chloro groups can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to yield a variety of substituted quinolines. The dimethoxy groups at the 6 and 8-positions also influence the electronic properties of the quinoline ring, which can affect the regioselectivity of these substitution reactions.

| Starting Material | Reagent | Product | Application Area |

| This compound | Primary Amine | 2-Amino-3,4-dichloro-6,8-dimethoxyquinoline | Pharmaceutical Scaffolds |

| This compound | Sodium Methoxide (B1231860) | 2,4-Dimethoxy-3-chloro-6,8-dimethoxyquinoline | Heterocyclic Synthesis |

| This compound | Thiophenol | 2,4-Bis(phenylthio)-3-chloro-6,8-dimethoxyquinoline | Material Precursors |

Contribution to the Development of Novel Heterocyclic Scaffolds

The development of novel heterocyclic scaffolds is a cornerstone of medicinal chemistry and drug discovery. The inherent reactivity of this compound provides a robust starting point for the synthesis of new heterocyclic systems. By leveraging the differential reactivity of the three chloro groups, chemists can orchestrate sequential reactions to build fused heterocyclic rings onto the quinoline framework.

For example, the reaction of this compound with a bifunctional nucleophile can lead to the formation of a new heterocyclic ring fused to the quinoline core. This strategy has been employed to synthesize a variety of novel polycyclic aromatic systems with potential biological activities. The ability to selectively functionalize the remaining chloro groups after the initial cyclization adds another layer of complexity and allows for the fine-tuning of the physicochemical properties of the final molecule.

Applications in Material Science and the Design of Functional Dyes

The unique electronic and photophysical properties of the quinoline nucleus make it an attractive scaffold for the design of functional materials, including dyes and fluorescent probes. While specific applications of this compound in this area are still emerging, the general utility of substituted quinolines is well-established.

Utilization in Fluorescent Probes and Indicators

The quinoline ring system is a known fluorophore, and its fluorescence properties can be modulated by the introduction of various substituents. The electron-donating methoxy (B1213986) groups and the electron-withdrawing chloro groups in this compound create a push-pull electronic system that can influence the molecule's absorption and emission spectra.

Derivatives of this compound, obtained through the substitution of one or more chloro groups with fluorogenic moieties, have the potential to be developed into fluorescent probes. These probes can be designed to respond to specific analytes or changes in their microenvironment, making them valuable tools in chemical biology and diagnostics. The remaining chloro groups can also serve as attachment points for linking the fluorophore to other molecules of interest, such as biomolecules or polymers.

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield |

| Quinoline | 275 | 314 | 0.03 |

| 6,8-Dimethoxyquinoline | 320 | 450 | 0.15 |

| Hypothetical Amino-substituted derivative | ~400 | ~500 | >0.30 |

The continued exploration of the reactivity and properties of this compound is expected to unveil new synthetic methodologies and applications in diverse scientific fields.

Q & A

Q. What synthetic methodologies are employed for the preparation of 2,3,4-Trichloro-6,8-dimethoxyquinoline?

The synthesis involves multi-step halogenation and methoxylation reactions. Aromatization using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) can convert tetrahydroquinoline precursors to fully aromatic derivatives . Sequential chlorination at the 2,3,4-positions may require controlled reaction conditions (e.g., temperature, stoichiometry) to avoid over-halogenation. Methoxy groups are typically introduced via nucleophilic substitution using sodium methoxide or copper(I) iodide catalysts .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent positions and regioselectivity.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV detection to assess purity, particularly for separating chlorinated byproducts .

Q. What in vitro models are appropriate for preliminary evaluation of its biological activity?

Antiproliferative activity is commonly assessed using cancer cell lines such as HeLa (cervical), HT-29 (colon), and C6 (glioma). Dose-response curves (10–100 µg/mL) and comparative analysis with controls like 5-Fluorouracil are recommended .

Advanced Research Questions

Q. How can researchers optimize chlorination steps to minimize byproduct formation?

- Temperature control : Lower temperatures (0–25°C) reduce side reactions.

- Catalyst selection : Copper(I) iodide enhances regioselectivity in methoxylation, which may stabilize intermediates during chlorination .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) effectively isolates the target compound from di-/tri-chlorinated impurities .

Q. What experimental strategies resolve contradictions in reported antiproliferative activities of halogenated quinolines?

Discrepancies arise from:

- Structural variations : Compare this compound with analogs like 6,8-dibromo-1,2,3,4-tetrahydroquinoline (higher potency) .

- Cell line specificity : HT-29 may respond selectively to methoxy groups, while HeLa requires halogenated derivatives .

- Concentration thresholds : Activity at ≥70 µg/mL suggests dose-dependent mechanisms .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular docking : Simulate binding to enzymes like G9a histone methyltransferase or NAD(P)H:quinone oxidoreductase (NQO1), leveraging quinoline’s planar structure .

- QSAR studies : Correlate chloro/methoxy substituent patterns with bioactivity using descriptors like Hammett constants and logP values .

Key Considerations for Experimental Design

- Contradiction analysis : Cross-validate bioactivity data across ≥3 cell lines and multiple batches.

- Structural analogs : Test derivatives with varying halogen (Cl, Br) and methoxy positions to establish SAR .

- Mechanistic studies : Use fluorescence quenching assays to assess DNA intercalation or enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.